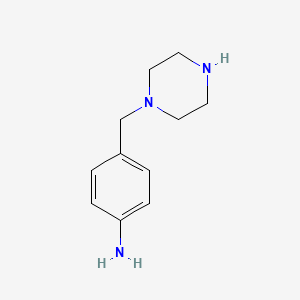

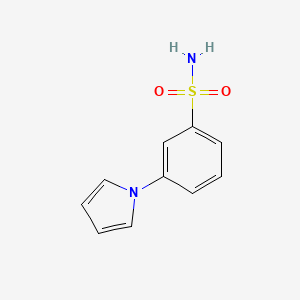

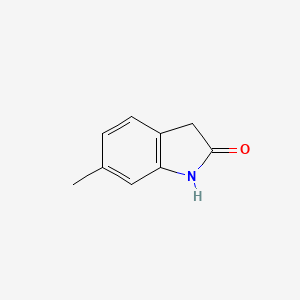

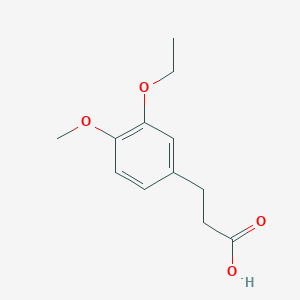

![molecular formula C11H15N3O2 B1316736 4-[(4-Methoxyphenyl)azo]-morpholine CAS No. 51274-58-9](/img/structure/B1316736.png)

4-[(4-Methoxyphenyl)azo]-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Precursors of Zinc and Magnesium Phthalocyaninates

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis and Inorganic Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of precursors of zinc and magnesium phthalocyaninates. These are complex compounds with potential applications in various fields, including materials science and medicine .

Methods of Application

The compound “4-[(4-Methoxyphenyl)azo]-morpholine” was synthesized using diazotization and azo coupling reactions. It was then used as a nucleophile to prepare 3- and 4-[(4-methoxyphenylazo)-4-naphthoxy]phthalonitriles .

Results or Outcomes

The resulting substituted phthalonitriles were used in the template condensation with zinc and magnesium acetates to synthesize the corresponding metal complexes of phthalocyanines. The influence of the substituent position on the protonation processes and spectroscopic characteristics of metal phthalocyanines was determined .

Synthesis of Aromatic Azo Compounds

Scientific Field

This application is in the field of Chemistry , specifically Organic Synthesis .

Application Summary

Aromatic azo compounds, such as “4-[(4-Methoxyphenyl)azo]-morpholine”, have wide applications in the fields of functional materials. Their properties are closely related to the substituents on their aromatic rings .

Methods of Application

Traditional synthesis methods, such as the coupling of diazo salts, have been used. However, these methods have significant limitations with respect to the structural design of aromatic azo compounds. Therefore, new synthetic methods have been developed .

Results or Outcomes

Recent advances in the synthesis of aromatic azo compounds have led to improvements in the design and preparation of light-response materials at the molecular level .

Selective Synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles

Scientific Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles. These compounds have gained attention for their applications in various fields, including optoelectronic materials .

Methods of Application

The solvent-controllable photoreaction of 4-methoxyazobenzenes has been studied. The irradiation of 4-methoxyazobenzenes in different solvents led to the formation of either 1-aryl-1H-benzimidazoles or N-arylbenzene-1,2-diamines .

Results or Outcomes

The resulting compounds showed potential for the preparation of 1-phenyl-1H-benzimidazoles and N-phenylbenzene-1,2-diamines, which are important for synthesizing various benzimidazole derivatives .

Azo Polymer Syntheses

Scientific Field

This application is in the field of Polymer Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of azo polymers. Azo polymers are macromolecules composed of a large number of structural units, which contain different azo functional groups designed to exhibit various functions .

Methods of Application

Azo polymers can be synthesized by polymerization and copolymerization of monomers that contain azo functional groups or by chemical modification of a suitable precursor polymer to introduce the azo functional groups after polymerization .

Results or Outcomes

Azo polymers with diverse compositions and structures have been synthesized. According to their compositions and bonded sequences, azo polymers can be classified into homopolymer, random copolymer, and block and graft copolymers .

Anthrone-Based Carbocyclic Azo Dyes: Synthesis, Dyeing, UV

Scientific Field

This application is in the field of Dye Chemistry .

Application Summary

“4-[(4-Methoxyphenyl)azo]-morpholine” is used in the synthesis of anthrone-based carbocyclic azo dyes. These dyes are effective against certain bacteria .

Methods of Application

The azo dye is obtained from the p-COOH (4a), p-CH3 (4d), p-NO2 (4 g), and p-NHCOCH3 (4i) substituted anilne derivatives .

Results or Outcomes

The fabric dyed with the azo dye was found to have ≥ 98% potent inhibition against certain bacteria .

Propriétés

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-yldiazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-15-11-4-2-10(3-5-11)12-13-14-6-8-16-9-7-14/h2-5H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMCKVRLENPUDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NN2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40570111 |

Source

|

| Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methoxyphenyl)azo]-morpholine | |

CAS RN |

51274-58-9 |

Source

|

| Record name | 4-[(E)-(4-Methoxyphenyl)diazenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40570111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.